molecular formula C10H16Cl2N2 B1450198 2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride CAS No. 2060063-91-2

2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride

Cat. No. B1450198
CAS RN: 2060063-91-2
M. Wt: 235.15 g/mol
InChI Key: BYOCYAOZMBJOHK-UHFFFAOYSA-N
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Description

“2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride” is a chemical compound with the CAS Number: 2060063-91-2 . It has a molecular weight of 235.16 and its IUPAC name is 2,2-dimethylindolin-3-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2.2ClH/c1-10(2)9(11)7-5-3-4-6-8(7)12-10;;/h3-6,9,12H,11H2,1-2H3;2*1H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Chemical Research and Development

In chemical R&D, this compound can be used as a precursor for synthesizing a variety of indole derivatives. These derivatives can then be screened for a multitude of pharmacological activities, contributing to the expansion of chemical libraries and the discovery of new bioactive molecules.

Each of these applications demonstrates the versatility and potential of 2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride in scientific research, highlighting its importance in the development of new therapeutic agents and its contribution to various fields of study .

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

As for future directions, indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

properties

IUPAC Name

2,2-dimethyl-1,3-dihydroindol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-10(2)9(11)7-5-3-4-6-8(7)12-10;;/h3-6,9,12H,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOCYAOZMBJOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2=CC=CC=C2N1)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride
Reactant of Route 2
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2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride
Reactant of Route 3
2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride
Reactant of Route 4
2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride
Reactant of Route 5
2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride
Reactant of Route 6
2,2-dimethyl-2,3-dihydro-1H-indol-3-amine dihydrochloride

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